Cas no 1266997-67-4 (N-cyano(2-methoxyphenyl)methylpropanamide)
N-cyano(2-methoxyphenyl)methylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-cyano(2-methoxyphenyl)methylpropanamide
- AKOS022345539
- EN300-11748204
- N-[cyano(2-methoxyphenyl)methyl]propanamide
- Z1167716231
- 1266997-67-4
- N-[cyano-(2-methoxyphenyl)methyl]propanamide
-
- Inchi: 1S/C12H14N2O2/c1-3-12(15)14-10(8-13)9-6-4-5-7-11(9)16-2/h4-7,10H,3H2,1-2H3,(H,14,15)
- InChI Key: SRDMYPFUBZEVBJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C(C#N)NC(CC)=O
Computed Properties
- Exact Mass: 218.105527694g/mol
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 62.1Ų
N-cyano(2-methoxyphenyl)methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-11748204-50mg |
N-[cyano(2-methoxyphenyl)methyl]propanamide |
1266997-67-4 | 90.0% | 50mg |
$212.0 | 2023-10-03 | |
| Enamine | EN300-11748204-0.05g |
N-[cyano(2-methoxyphenyl)methyl]propanamide |
1266997-67-4 | 0.05g |
$212.0 | 2023-06-08 |
N-cyano(2-methoxyphenyl)methylpropanamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on N-cyano(2-methoxyphenyl)methylpropanamide
Introduction to N-cyano(2-methoxyphenyl)methylpropanamide (CAS No. 1266997-67-4)
N-cyano(2-methoxyphenyl)methylpropanamide, with the CAS number 1266997-67-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the amide class of molecules, characterized by its unique structural and functional properties. The presence of a cyano group and a methoxy-substituted phenyl ring contributes to its distinct chemical behavior, making it a valuable candidate for various synthetic applications.
The molecular structure of N-cyano(2-methoxyphenyl)methylpropanamide consists of a propanamide backbone linked to a cyano-substituted benzene ring. The methoxy group on the phenyl ring introduces additional electronic and steric effects, which can influence the compound's reactivity and interactions with biological targets. This structural complexity makes it an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of amide-containing compounds. Amides are known for their versatility in drug design, often serving as key pharmacophores in small molecule drugs. The cyano group, in particular, has been shown to enhance binding affinity and selectivity in several drug candidates. N-cyano(2-methoxyphenyl)methylpropanamide represents an excellent example of how structural modifications can lead to the discovery of new bioactive molecules.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By targeting kinases, researchers aim to develop treatments that can modulate these pathways effectively. The unique structural features of N-cyano(2-methoxyphenyl)methylpropanamide make it a promising candidate for designing kinase inhibitors with improved potency and selectivity.
Recent studies have highlighted the importance of substituents on the phenyl ring in influencing the biological activity of amide-based compounds. The methoxy group, in particular, has been shown to enhance solubility and metabolic stability, which are critical factors for drug development. Additionally, the cyano group can act as a hydrogen bond acceptor, improving interactions with biological targets. These properties make N-cyano(2-methoxyphenyl)methylpropanamide an attractive scaffold for further derivatization and optimization.
The synthesis of N-cyano(2-methoxyphenyl)methylpropanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by amidation steps. The use of advanced catalytic systems has further improved the efficiency of these synthetic processes, allowing for scalable production of the compound.
In addition to its potential in kinase inhibition, N-cyano(2-methoxyphenyl)methylpropanamide has shown promise in other therapeutic areas. Its structural motifs are similar to those found in several FDA-approved drugs, suggesting that it could be further developed into a new therapeutic entity. Researchers are exploring its activity against various targets, including proteases and transcription factors, which are implicated in inflammatory and infectious diseases.
The pharmacokinetic properties of N-cyano(2-methoxyphenyl)methylpropanamide are also being carefully evaluated. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a suitable candidate for further preclinical development. Additionally, its low toxicity profile suggests that it may be well-tolerated in humans if used at appropriate doses.
As research continues to uncover new applications for amide-based compounds, N-cyano(2-methoxyphenyl)methylpropanamide is poised to play a significant role in drug discovery efforts. Its unique structural features and promising biological activity make it a valuable tool for medicinal chemists seeking to develop innovative treatments for various diseases. Future studies will focus on optimizing its synthesis, exploring new therapeutic applications, and evaluating its potential as a lead compound for drug development.
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